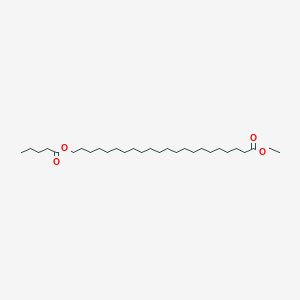
1,3-Dioxolan-2-one, 4,4-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-2-one, 4,4-difluoro- is an organic compound with the molecular formula C3H2F2O3. It is a derivative of dioxolane, characterized by the presence of two fluorine atoms at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly in the development of advanced materials and as an additive in lithium-ion batteries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one, 4,4-difluoro- can be synthesized through a fluorine-chloride substitution reaction. The process involves diluting 4,5-dichloro-1,3-dioxolan-2-one in an organic ether solvent and reacting it with a fluorinating agent under the initiation of an acid binding agent . The reaction conditions are mild, making it suitable for industrial production.
Industrial Production Methods
The industrial production of 1,3-Dioxolan-2-one, 4,4-difluoro- typically follows the same synthetic route as described above. The process is optimized for high selectivity and simplicity, ensuring efficient production on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolan-2-one, 4,4-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Fluorinating Agents: Used in the synthesis of the compound.
Acid Binding Agents: Facilitate the substitution reactions.
Major Products Formed
The major products formed from the reactions of 1,3-Dioxolan-2-one, 4,4-difluoro- depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-2-one, 4,4-difluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Widely used as an additive in lithium-ion batteries to improve their performance and stability.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolan-2-one, 4,4-difluoro- involves its interaction with molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, forming a thin, stable solid electrolyte interphase (SEI) layer. This layer enhances the cycling efficiency and discharge capacity retention of the batteries . The compound’s interactions with other molecules are governed by its chemical structure and the presence of fluorine atoms, which influence its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: A similar compound with one fluorine atom, used in similar applications.
4,5-Difluoro-1,3-dioxolan-2-one: Another fluorinated derivative with similar properties and applications.
Uniqueness
1,3-Dioxolan-2-one, 4,4-difluoro- is unique due to the presence of two fluorine atoms at the 4th position, which enhances its chemical stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials, such as advanced batteries and specialized chemical reactions .
Eigenschaften
CAS-Nummer |
304881-43-4 |
|---|---|
Molekularformel |
C3H2F2O3 |
Molekulargewicht |
124.04 g/mol |
IUPAC-Name |
4,4-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-3(5)1-7-2(6)8-3/h1H2 |
InChI-Schlüssel |
ZTTYKFSKZIRTDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)O1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
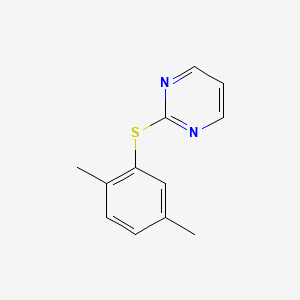
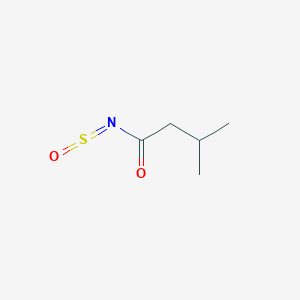
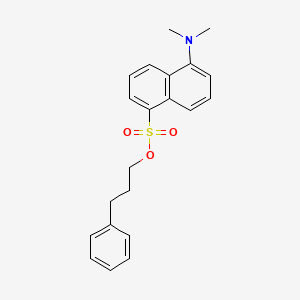
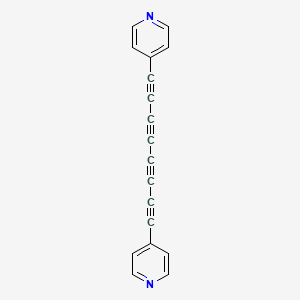
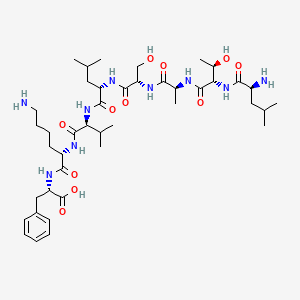
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)

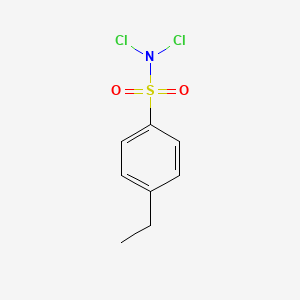


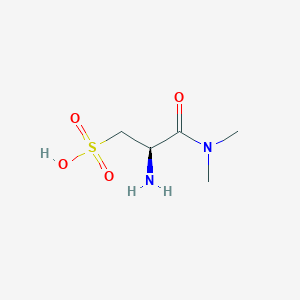
![Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12586037.png)
